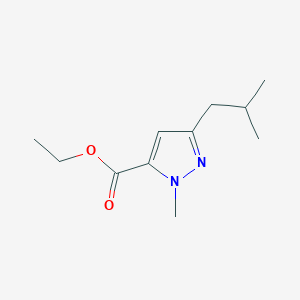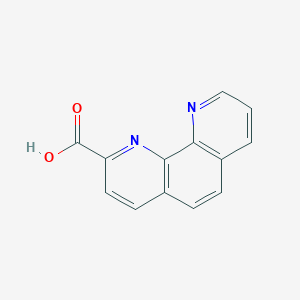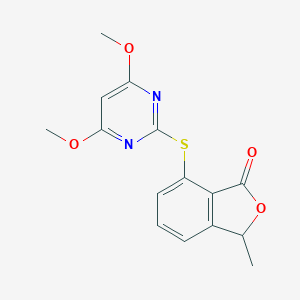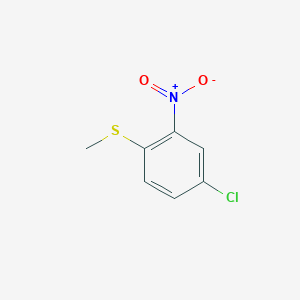
4-Chloro-1-(methylsulfanyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(methylsulfanyl)-2-nitrobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is also known by its chemical formula, C7H6ClNO2S, and is commonly referred to as 4-chloro-2-nitrothiophenol.
Wirkmechanismus
The mechanism of action of 4-chloro-1-(methylsulfanyl)-2-nitrobenzene is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes, including inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Studies have shown that 4-chloro-1-(methylsulfanyl)-2-nitrobenzene can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. Additionally, this compound has been reported to induce oxidative stress in cells, leading to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 4-chloro-1-(methylsulfanyl)-2-nitrobenzene in laboratory experiments is its high potency towards cancer cells and insects. This makes it a useful tool for studying the mechanisms of tumor growth and insecticide resistance. However, its high toxicity towards non-target organisms and potential environmental hazards limit its use in field applications.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-1-(methylsulfanyl)-2-nitrobenzene. One area of research is the development of novel anti-cancer drugs based on the structure of this compound. Another area of interest is the investigation of its potential as a biopesticide for sustainable agriculture. Additionally, the study of its mechanism of action and toxicity towards non-target organisms can provide valuable insights into the development of safer and more effective pesticides.
Synthesemethoden
The synthesis of 4-chloro-1-(methylsulfanyl)-2-nitrobenzene can be achieved through various methods, including the reaction of 4-chloro-2-nitrophenol with methyl mercaptan in the presence of a catalyst such as zinc chloride. Another method involves the reaction of 4-chloro-2-nitrophenol with sodium sulfide followed by methylation with methyl iodide.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(methylsulfanyl)-2-nitrobenzene has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, this compound has been shown to possess anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use as a pesticide due to its high toxicity towards insects.
Eigenschaften
IUPAC Name |
4-chloro-1-methylsulfanyl-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYWHGBTHWHFQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510202 |
Source


|
| Record name | 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |
CAS RN |
1889-57-2 |
Source


|
| Record name | 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

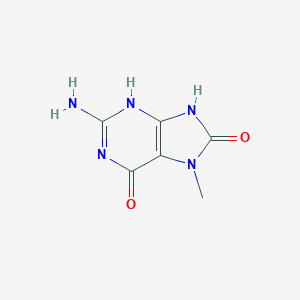
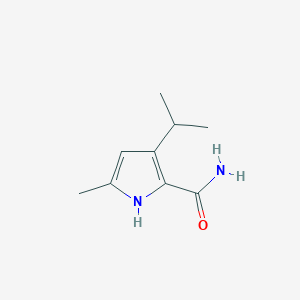
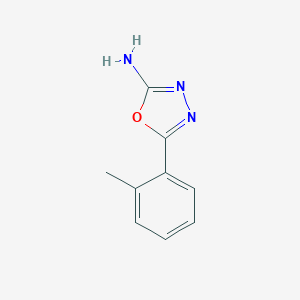
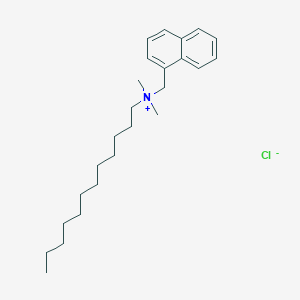
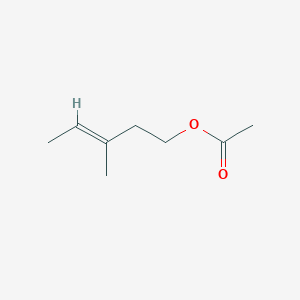

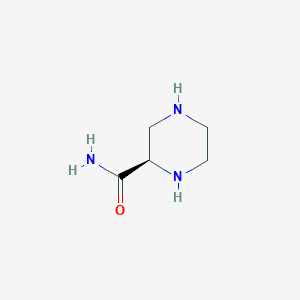
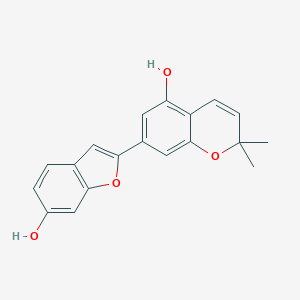
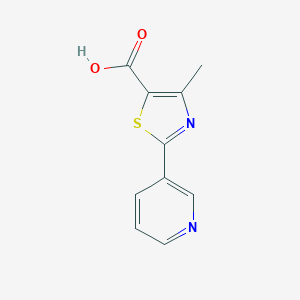
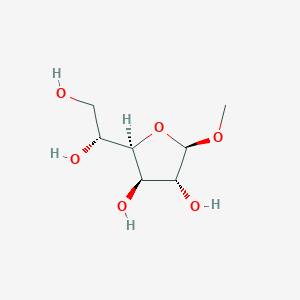
![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
